Csnk2A-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

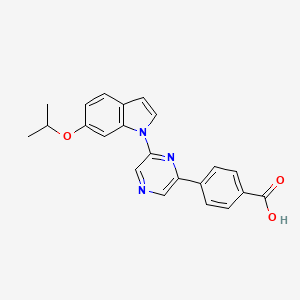

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

4-[6-(6-propan-2-yloxyindol-1-yl)pyrazin-2-yl]benzoic acid |

InChI |

InChI=1S/C22H19N3O3/c1-14(2)28-18-8-7-16-9-10-25(20(16)11-18)21-13-23-12-19(24-21)15-3-5-17(6-4-15)22(26)27/h3-14H,1-2H3,(H,26,27) |

InChI Key |

FMENLVZROFNANR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=CN2C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Csnk2A-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Csnk2A-IN-2, a potent inhibitor of Casein Kinase 2 (CSNK2). CSNK2 is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][3]

Core Mechanism of Action: ATP-Competitive Inhibition

This compound and other related small molecule inhibitors, such as CX-4945 (Silmitasertib), function as ATP-competitive inhibitors.[4][5] This means they bind to the ATP-binding pocket of the CSNK2 catalytic subunits (CSNK2A1 and CSNK2A2), preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[3] This direct inhibition of the kinase's catalytic activity disrupts the downstream signaling pathways that are dependent on CSNK2.

The CSNK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (either CSNK2A1 or CSNK2A2, or a combination) and two regulatory β subunits (CSNK2B).[6][7] While the catalytic subunits can function independently, their association with the regulatory subunits can modulate substrate specificity and stability.[2][6]

Quantitative Analysis of Inhibitor Potency

The potency of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for these inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| CX-4945 (Silmitasertib) | CSNK2A1/CSNK2A2 | Biochemical | 1 | 0.38 | [4] |

| Compound 2 | CSNK2A | NanoBRET | - | - | [8][9] |

| SGC-CK2-1 | CSNK2A | NanoBRET | - | - | [8] |

| Inhibitor | Cell Line | Assay Type | Effect | IC50 (nM) | Reference |

| Compound 2 | HAE | SARS-CoV-2 Replication | Inhibition | 200-300 | [10] |

| CX-4945 (Silmitasertib) | DBT | MHV-nLuc Replication | Inhibition | 630 | [9] |

| Compound 2 | A549-ACE2 | SARS-CoV-2-nLuc Replication | Inhibition | Potent | [9] |

| SGC-CK2-1 | A549-ACE2 | SARS-CoV-2-nLuc Replication | Inhibition | Potent | [9] |

Signaling Pathways and Cellular Processes Modulated by CSNK2 Inhibition

CSNK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing a multitude of signaling pathways.[10] Inhibition of CSNK2 with compounds like this compound can therefore have widespread effects on cellular function.

Caption: Inhibition of CSNK2 by this compound blocks substrate phosphorylation, impacting key cellular processes.

Experimental Protocols

Target Validation using siRNA Knockdown

Objective: To confirm that the observed cellular phenotype is a direct result of CSNK2 inhibition.

Methodology:

-

Cell Culture: Plate cells (e.g., DBT cells for viral replication assays) in appropriate culture vessels and grow to a suitable confluency.

-

siRNA Transfection: Transfect cells with siRNAs specifically targeting the messenger RNA (mRNA) of CSNK2 subunits (CSNK2A1, CSNK2A2, CSNK2B) or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Incubate the cells for a period sufficient to allow for mRNA degradation and subsequent protein knockdown (typically 48-72 hours).

-

Verification of Knockdown: Harvest a subset of cells and perform Western blot analysis to confirm the reduction in the protein levels of the targeted CSNK2 subunits.

-

Phenotypic Assay: Subject the remaining cells to the relevant assay (e.g., viral infection, cell viability assay) to determine the effect of CSNK2 knockdown on the phenotype of interest.[10]

Caption: Workflow for CSNK2 target validation using siRNA-mediated knockdown.

Cellular Target Engagement via NanoBRET Assay

Objective: To quantify the binding of an inhibitor to its target protein within living cells.

Methodology:

-

Cell Line Engineering: Create a stable cell line (e.g., HEK293) that co-expresses the target protein (e.g., CSNK2A1 or CSNK2A2) fused to a NanoLuciferase (NLuc) enzyme and a fluorescent tracer that binds to the same target.

-

Cell Plating: Seed the engineered cells into a multi-well plate.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound).

-

BRET Measurement: Add the NanoLuciferase substrate to the cells. If the inhibitor displaces the fluorescent tracer from the NLuc-tagged target, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.

-

Data Analysis: Measure the BRET signal at different inhibitor concentrations and plot the data to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Caption: Workflow and principle of the NanoBRET assay for measuring cellular target engagement.

Clinical Significance and Future Directions

The development of potent and selective CSNK2 inhibitors like this compound holds significant promise for the treatment of various diseases. Several CSNK2 inhibitors, most notably CX-4945 (Silmitasertib), have entered clinical trials for various types of cancer.[4][11] The therapeutic potential of these inhibitors is not limited to oncology; research has also highlighted their utility in antiviral applications, as demonstrated by the inhibition of SARS-like β-coronavirus replication.[10]

Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and on exploring their efficacy in combination with other therapeutic agents. A deeper understanding of the vast CSNK2-dependent phosphoproteome will be crucial for elucidating the full therapeutic potential of targeting this master kinase.[12]

References

- 1. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]

- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]

- 7. genecards.org [genecards.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Csnk2A-IN-2 and its Target Protein CSNK2A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the constitutively active serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes. Its ubiquitous expression and involvement in fundamental pathways such as cell cycle progression, apoptosis, and transcription have positioned it as a significant target in various disease contexts, particularly in oncology.[1][2][3] The development of potent and selective inhibitors of CSNK2A1 is therefore a critical area of research for therapeutic intervention. This technical guide provides a comprehensive overview of the CSNK2A1 inhibitor, Csnk2A-IN-2, including its biochemical and cellular activity, selectivity, and the key signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

This compound: A Potent and Selective CSNK2A1 Inhibitor

This compound is an orally active inhibitor of CSNK2. Through strategic fluorination of a parent compound, this compound was developed to improve in vivo pharmacokinetic profiles while maintaining potent and selective inhibition of CSNK2.[4]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of both isoforms of the catalytic subunit of CK2, CSNK2A1 and CSNK2A2.

| Compound | Target | pIC50 |

| This compound | CSNK2A1 | 8.1 |

| This compound | CSNK2A2 | 7.9 |

| Table 1: Biochemical potency of this compound against CSNK2A1 and CSNK2A2.[4] |

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of 192 kinases and has demonstrated remarkable selectivity for CSNK2A1 and CSNK2A2.

| Kinase | NanoBRET K192 % Occupancy at 10 µM |

| CSNK2A1 | 97 |

| CSNK2A2 | 97 |

| CLK2 | 85 |

| CLK1 | 76 |

| CLK4 | 74 |

| DAPK2 | 72 |

| DYRK1A | 71 |

| PHKG1 | 55 |

| Table 2: Selectivity of this compound in the NanoBRET K192 panel. Only kinases with greater than 50% occupancy are shown.[4] |

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with CSNK2A1 (PDB ID: 9FYF) reveals that the inhibitor binds to the ATP-binding site, a common mechanism for kinase inhibitors.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold forms key hydrogen bonds with the hinge residue Val116. The aminopiperidine moiety is directed towards the N-terminal lobe, forming a hydrogen bond with Ser51 on the P-loop.[4]

Comparative Analysis of CSNK2A1 Inhibitors

A variety of small molecule inhibitors targeting CSNK2A1 have been developed. A comparative summary of their reported potencies is presented below.

| Inhibitor | IC50 (nM) | Ki (nM) | Notes |

| This compound | pIC50 = 8.1 (CSNK2A1) | - | Orally bioavailable.[4] |

| CX-4945 (Silmitasertib) | 1 | 0.38 | ATP-competitive; in clinical trials.[6][7][8][9] |

| SGC-CK2-1 | 4.2 (at 10µM ATP) | - | Highly selective chemical probe.[10][11] |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | 150 (rat liver CK2) | - | ATP-competitive; also inhibits other kinases.[12][13] |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 130-140 | ~40 | High affinity and selective.[14][15] |

| Table 3: Comparison of reported potencies of various CSNK2A1 inhibitors. |

CSNK2A1 Signaling Pathways

CSNK2A1 is a pleiotropic kinase that participates in numerous signaling pathways, making it a critical node in cellular regulation. Inhibition of CSNK2A1 can therefore have widespread effects on cell fate.

PI3K-Akt-mTOR Pathway

CSNK2A1 has been shown to promote cancer cell invasion and proliferation through the activation of the PI3K-Akt-mTOR signaling pathway.[15] CSNK2A1 can directly phosphorylate Akt at Ser129, leading to its activation and subsequent downstream signaling.

Wnt/β-catenin Pathway

CSNK2A1 is a positive regulator of the Wnt/β-catenin signaling pathway. It can phosphorylate β-catenin at multiple sites, which can affect its stability and transcriptional activity, thereby promoting the expression of Wnt target genes.

NF-κB Pathway

CSNK2A1 is known to regulate the NF-κB signaling pathway by phosphorylating IκB, the inhibitor of NF-κB. This phosphorylation can lead to the degradation of IκB and the subsequent activation and nuclear translocation of NF-κB, promoting the transcription of pro-inflammatory and pro-survival genes.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

- 10. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]

- 11. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

Unraveling the Role of CSNK2A1: A Technical Guide to its Biological Functions and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic alpha subunit of the constitutively active serine/threonine protein kinase CK2, is a pivotal regulator of a vast array of cellular processes.[1][2] Its ubiquitous expression and pleiotropic nature, phosphorylating hundreds of substrates, position it as a critical node in cellular signaling.[3] Dysregulation of CSNK2A1 activity is increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4][5] This technical guide provides an in-depth exploration of the biological functions and cellular pathways modulated by CSNK2A1, with a focus on the implications for drug development. We will delve into the key signaling cascades influenced by this kinase and provide detailed experimental methodologies for their investigation.

Core Biological Functions of CSNK2A1

CSNK2A1 is a master regulator involved in fundamental cellular processes essential for normal physiology and pathological states. Its primary functions include:

-

Cell Growth and Proliferation: CSNK2A1 promotes cell cycle progression and proliferation by phosphorylating key regulatory proteins.[1][6]

-

Survival and Apoptosis: It plays a crucial anti-apoptotic role by phosphorylating and inhibiting pro-apoptotic proteins, thereby promoting cell survival.[1][7]

-

Transcription and Translation: CSNK2A1 directly phosphorylates and regulates the activity of numerous transcription factors and components of the translational machinery, influencing gene expression and protein synthesis.[6]

-

DNA Damage Response: The kinase is involved in the cellular response to DNA damage, phosphorylating key proteins in DNA repair pathways.[8][9]

Elevated expression and activity of CSNK2A1 have been observed in a wide range of human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[4][5][10]

CSNK2A1-IN-2: An Inhibitor of CSNK2A1

Quantitative Data for CSNK2A1 Inhibition by CX-4945

| Parameter | Value | Reference(s) |

| IC50 (CSNK2A1) | 1 nM | [9] |

| Ki (CSNK2A1) | 0.38 nM | [9] |

| Cellular Activity (GI50) | 0.73 - 7.5 µM (in various cancer cell lines) | [11] |

Key Cellular Pathways Regulated by CSNK2A1

CSNK2A1 is a key modulator of several critical signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for elucidating the mechanism of action of CSNK2A1 inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. CSNK2A1 can positively regulate this pathway at multiple levels.

-

Mechanism of Regulation: CSNK2A1 can directly phosphorylate Akt, enhancing its activity.[12][13] It can also phosphorylate other components of the pathway, contributing to its overall activation. Inhibition of CSNK2A1 leads to decreased phosphorylation of Akt and mTOR, resulting in the suppression of this pro-survival pathway.[12][13]

-

Experimental Workflow for PI3K/Akt/mTOR Pathway Analysis:

Workflow for PI3K/Akt/mTOR pathway analysis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of this pathway is a hallmark of many cancers.

-

Mechanism of Regulation: CSNK2A1 can phosphorylate the IκBα inhibitor, promoting its degradation and leading to the activation and nuclear translocation of NF-κB.[14] It can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[14]

-

Signaling Pathway Diagram:

CSNK2A1 regulation of the NF-κB pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and immune responses.

-

Mechanism of Regulation: CSNK2A1 can phosphorylate both JAKs and STATs, leading to the activation of the pathway and the transcription of target genes.[15] Inhibition of CSNK2A1 can abrogate the activation of this signaling cascade.[15]

-

Experimental Workflow for JAK/STAT Pathway Analysis:

Workflow for JAK/STAT pathway analysis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers.

-

Mechanism of Regulation: CSNK2A1 can phosphorylate multiple components of the Wnt pathway, including β-catenin and Dishevelled, leading to the stabilization and nuclear translocation of β-catenin and subsequent target gene expression.[16]

-

Signaling Pathway Diagram:

CSNK2A1 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of CSNK2A1's role in cellular pathways.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity (IC50) of a compound against CSNK2A1.

Materials:

-

Recombinant human CSNK2A1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

ATP (at Km concentration)

-

Specific peptide substrate for CSNK2A1 (e.g., RRRADDSDDDDD)

-

Test compound (e.g., CSNK2A1-IN-2 or CX-4945) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the CSNK2A1 enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of a CSNK2A1 inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

CSNK2A1 inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CSNK2A1 inhibitor (or DMSO as a vehicle control) for 24, 48, or 72 hours.

-

For MTT assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Signaling Pathways

Objective: To analyze the phosphorylation status of key proteins in a signaling pathway following treatment with a CSNK2A1 inhibitor.

Materials:

-

Cancer cells

-

CSNK2A1 inhibitor

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the CSNK2A1 inhibitor for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

CSNK2A1 is a multifaceted kinase that plays a central role in regulating numerous cellular pathways critical for cell fate decisions. Its frequent dysregulation in cancer and other diseases underscores its significance as a therapeutic target. This guide provides a comprehensive overview of the biological functions of CSNK2A1 and its impact on key signaling cascades. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of CSNK2A1 and to develop novel therapeutic strategies targeting this important kinase. Further investigation into specific inhibitors like "CSNK2A1-IN-2" will be crucial for advancing our understanding and therapeutic applications in this field.

References

- 1. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]

- 2. A complex of distal appendage–associated kinases linked to human disease regulates ciliary trafficking and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Gene - CSNK2A1 [maayanlab.cloud]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. mybiosource.com [mybiosource.com]

- 14. Molecular Pathways: Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 15. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - UZ [thermofisher.com]

- 16. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CSNK2A1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casein Kinase 2 Alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a critical regulator of numerous cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the role of CSNK2A1 in cancer cell proliferation, detailing its involvement in key signaling pathways, presenting quantitative data on its expression and the effects of its inhibition, and offering detailed protocols for relevant experimental procedures. The overexpression of CSNK2A1 is a common feature across a wide range of malignancies and is often correlated with poor prognosis, making it a compelling target for novel cancer therapeutics. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target the oncogenic functions of CSNK2A1.

Introduction to CSNK2A1 (CK2α)

CSNK2A1, also known as CK2α, is the alpha catalytic subunit of the ubiquitously expressed and highly conserved serine/threonine protein kinase CK2.[1] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike many other kinases, CK2 is constitutively active and does not require specific phosphorylation for its function.[3] It plays a crucial role in a vast array of cellular processes, including cell cycle regulation, proliferation, apoptosis, and DNA damage repair.[2][4] Aberrant CK2 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer.[1] Elevated levels of CSNK2A1 are observed in a multitude of human cancers, where it functions to promote cell growth, survival, and proliferation, making it an attractive target for therapeutic intervention.[1][2]

CSNK2A1's Role in Key Signaling Pathways

CSNK2A1 exerts its pro-proliferative effects by modulating several key oncogenic signaling pathways. Its constitutive activity allows it to phosphorylate a wide range of substrates within these cascades, often leading to their activation and the subsequent promotion of cancer cell growth and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CSNK2A1 has been shown to potentiate this pathway at multiple levels. It can directly phosphorylate Akt, a key kinase in this cascade, thereby promoting its activity.[5] Furthermore, CSNK2A1 can phosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This inactivation of PTEN leads to sustained Akt signaling. In gastric cancer, CSNK2A1 has been demonstrated to promote invasion through the PI3K/Akt/mTOR signaling pathway.[6][7][8]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. CSNK2A1 is a positive regulator of this pathway. It can phosphorylate β-catenin at multiple sites, which stabilizes it and promotes its nuclear translocation.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes that drive cell proliferation, such as MYC and CCND1 (Cyclin D1).

NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a common feature of many cancers, contributing to proliferation and resistance to apoptosis. CSNK2A1 can directly phosphorylate the inhibitor of NF-κB, IκBα, on C-terminal serine and threonine residues.[10] This phosphorylation is thought to contribute to the regulation of IκBα stability and subsequent NF-κB activation. By promoting the degradation of IκBα, CSNK2A1 facilitates the nuclear translocation of NF-κB, where it activates the transcription of pro-proliferative and anti-apoptotic genes.

Quantitative Data on CSNK2A1 in Cancer

CSNK2A1 Expression in Cancer Tissues

CSNK2A1 is frequently overexpressed in a wide variety of human cancers compared to corresponding normal tissues. Data from The Cancer Genome Atlas (TCGA) and other large-scale studies consistently demonstrate this upregulation.[2][11]

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | 2.25 (arbitrary units) | [4] |

| Lung Adenocarcinoma (LUAD) | Significantly Higher (p<0.001) | [2] |

| Colon Adenocarcinoma (COAD) | Significantly Higher (p<0.001) | [2] |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Higher (p<0.001) | [2] |

| Stomach Adenocarcinoma (STAD) | Significantly Higher (p<0.001) | [2] |

| Prostate Adenocarcinoma (PRAD) | Significantly Higher | [2] |

| Glioblastoma Multiforme (GBM) | Significantly Higher (p<0.05) | [2] |

Note: This table presents a summary of findings. "Significantly Higher" indicates a statistically significant increase in CSNK2A1 expression in tumor tissues compared to normal tissues as reported in the cited pan-cancer analyses.

Impact of CSNK2A1 Inhibition and Knockdown on Cancer Cell Proliferation

Inhibition of CSNK2A1 activity, either through small molecule inhibitors or genetic knockdown, has been shown to significantly reduce cancer cell proliferation.

CX-4945 (Silmitasertib) is a potent and selective, orally bioavailable inhibitor of CK2 that is currently in clinical trials.[12]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.7 | [13] |

| MDA-MB-231 | Breast Cancer | ~5.0 | [13] |

| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1.0 | [14] |

| HCT116 | Colorectal Carcinoma | ~2.0 | [4] |

| PC-3 | Prostate Cancer | ~2.0 | [4] |

| A549 | Lung Carcinoma | ~5.5 | [4] |

Silencing of CSNK2A1 expression using small interfering RNA (siRNA) has been demonstrated to inhibit the growth of various cancer cell lines.

| Cell Line | Cancer Type | Proliferation Inhibition | Reference |

| Calu1 | Lung Cancer (KRAS G12C) | ~40% reduction | [7] |

| H2030 | Lung Cancer (KRAS G12C) | ~30% reduction | [7] |

| MDA-MB-468 | Breast Cancer | ~50% inhibition | [15] |

| MDA-MB-231 | Breast Cancer | Significant decrease in viability | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CSNK2A1 in cancer cell proliferation.

Western Blotting for CSNK2A1 Expression

This protocol describes the detection of CSNK2A1 protein levels in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CSNK2A1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells or homogenize tissues in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CSNK2A1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the test compound (e.g., CSNK2A1 inhibitor) at various concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Assay (Radioactive)

This protocol describes a method to measure the kinase activity of CSNK2A1 using a radioactive isotope.

Materials:

-

Recombinant CSNK2A1

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, peptide substrate, and recombinant CSNK2A1 on ice.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

Conclusion and Future Directions

The evidence overwhelmingly supports a pivotal role for CSNK2A1 in promoting cancer cell proliferation. Its upregulation across numerous tumor types and its integral function in activating key oncogenic signaling pathways underscore its significance as a therapeutic target. The development of specific inhibitors, such as CX-4945, has shown promise in preclinical and early clinical studies. Future research should focus on further elucidating the complex network of CSNK2A1-mediated signaling, identifying biomarkers to predict response to CSNK2A1 inhibitors, and exploring combination therapies to overcome potential resistance mechanisms. A deeper understanding of the multifaceted roles of CSNK2A1 will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. Expression of CSNK2A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. An Integrative Pan-Cancer Analysis of the Prognostic and Immunological Role of Casein Kinase 2 Alpha Protein 1 (CSNK2A1) in Human Cancers: A Study Based on Bioinformatics and Immunohistochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]

- 4. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk between the NF-κB activating IKK-complex and the CSN signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Constitutive phosphorylation of I kappa B alpha by casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Knockdown of CSNK2ß suppresses MDA-MB231 cell growth, induces apoptosis, inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Csnk2A-IN-2 as a chemical probe for CK2 function

An In-Depth Technical Guide to Csnk2A-IN-2 (SGC-CK2-1) as a Chemical Probe for CK2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] The catalytic subunits, CK2α (CSNK2A1) and CK2α' (CSNK2A2), are responsible for the phosphorylation of hundreds of substrates, influencing signaling pathways critical for cell growth, proliferation, and survival.[1][4] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4]

This technical guide focuses on the chemical probe This compound , which is broadly and publicly known as SGC-CK2-1 . This potent and selective ATP-competitive inhibitor of the catalytic subunits of CK2 serves as an invaluable tool for dissecting the complex biological functions of this pleiotropic kinase.[1][5] This document provides a comprehensive overview of its biochemical and cellular properties, detailed experimental protocols for its use, and visualizations of its context within key signaling pathways.

Biochemical and Cellular Activity of SGC-CK2-1

SGC-CK2-1 is a pyrazolopyrimidine-based compound developed to be a highly selective chemical probe for both human isoforms of CK2 (CK2α and CK2α').[1][6][7] Its development was aimed at overcoming the limitations of previous CK2 inhibitors, which often lacked sufficient selectivity, leading to ambiguous experimental outcomes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for SGC-CK2-1, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of SGC-CK2-1 against CK2 Isoforms

| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |

| CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 | 10 µM | [6] |

| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 | 10 µM | [6] |

Table 2: Cellular Target Engagement of SGC-CK2-1

| Target | Assay Type | IC50 (nM) | Reference |

| CK2α (CSNK2A1) | NanoBRET | 36 | [5][6] |

| CK2α' (CSNK2A2) | NanoBRET | 16 | [5][6] |

Table 3: Selectivity Profile of SGC-CK2-1

| Parameter | Value | Assay | Concentration | Reference |

| S(35) (Selectivity Score) | 0.027 | KINOMEscan | 1 µM | [8] |

| Number of Off-Target Kinases (PoC < 35) | 11 out of 403 | KINOMEscan | 1 µM | [6][8] |

| Closest Off-Target (Enzymatic) | DYRK2 | >100-fold weaker | N/A | [1][8] |

PoC: Percent of Control

Mechanism of Action

SGC-CK2-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits.[1][5] This mode of action prevents the transfer of a phosphate group from ATP to the substrate proteins, thereby inhibiting the kinase activity of CK2. The high selectivity of SGC-CK2-1 for CK2 over other kinases, including the closely related DYRK2, makes it a superior tool for attributing cellular phenotypes specifically to the inhibition of CK2.[1][8]

Key Signaling Pathways Involving CK2

CK2 is a central hub in numerous signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease. The inhibition of CK2 by SGC-CK2-1 can be used to probe the role of CK2 in these pathways.

Caption: Major signaling pathways regulated by Protein Kinase CK2.

Experimental Protocols

Detailed methodologies are crucial for the effective and reproducible use of SGC-CK2-1. Below are protocols for key experiments cited in the characterization of this chemical probe.

In Vitro Kinase Inhibition Assay (Example)

This protocol is a generalized example based on standard kinase assay methodologies.

-

Reagents and Materials:

-

Recombinant human CK2α (CSNK2A1) or CK2α' (CSNK2A2)

-

Specific peptide substrate for CK2

-

SGC-CK2-1 (dissolved in DMSO)

-

ATP (at a concentration of 10 µM)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of SGC-CK2-1 in DMSO.

-

Add 50 nL of the SGC-CK2-1 dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a 2x enzyme solution (containing CK2α or CK2α') in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 5 µL of a 2x substrate/ATP solution (containing the peptide substrate and 10 µM ATP) in kinase buffer to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of the detection reagent to stop the reaction and measure the kinase activity according to the manufacturer's instructions (e.g., luminescence).

-

Calculate the percent inhibition for each concentration of SGC-CK2-1 and determine the IC50 value using non-linear regression analysis.

-

Cellular Target Engagement (NanoBRET Assay)

This protocol provides a general workflow for assessing the intracellular binding of SGC-CK2-1 to its target.

-

Reagents and Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer

-

SGC-CK2-1 (dissolved in DMSO)

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-CK2 fusion construct and a carrier DNA.

-

Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

-

Prepare a serial dilution of SGC-CK2-1 in Opti-MEM.

-

Add the SGC-CK2-1 dilutions to the cells.

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer capable of BRET measurements.

-

Calculate the BRET ratio and plot the data against the SGC-CK2-1 concentration to determine the IC50 value.

-

Caption: Workflow for the characterization of SGC-CK2-1.

Negative Control

For rigorous experimental design, a negative control compound, SGC-CK2-1N (compound 32) , is available.[1] This compound is structurally similar to SGC-CK2-1 but lacks the key interactions necessary for binding to the ATP pocket of CK2 and is inactive in both biochemical and cellular assays.[1] The use of SGC-CK2-1N alongside SGC-CK2-1 is highly recommended to ensure that any observed biological effects are due to the specific inhibition of CK2 and not off-target or compound-specific artifacts.

Conclusion

SGC-CK2-1 (this compound) is a highly potent and selective chemical probe for the catalytic subunits of protein kinase CK2. Its well-characterized biochemical and cellular activity, coupled with the availability of a dedicated negative control, makes it an exceptional tool for investigating the diverse roles of CK2 in health and disease. This guide provides the essential information and protocols for researchers, scientists, and drug development professionals to effectively utilize SGC-CK2-1 in their studies to further unravel the complexities of CK2 signaling.

References

- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]

- 7. Sgc-CK2-1 | C20H21N7O | CID 146681133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]

In-Depth Technical Guide: Csnk2A-IN-2 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro kinase assay for evaluating Csnk2A-IN-2, a potent inhibitor of Casein Kinase 2, alpha 2 (CSNK2A2). It includes detailed experimental protocols, quantitative data presentation, and visualizations of relevant signaling pathways to support research and drug development efforts in oncology, virology, and other fields where CSNK2A2 is a therapeutic target.

Introduction to CSNK2A2 and this compound

Casein Kinase 2 (CK2) is a highly conserved serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2][3] The catalytic subunit alpha 2, encoded by the CSNK2A2 gene, is a key component of the CK2 holoenzyme.[4] Dysregulation of CSNK2A2 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[5]

This compound (also referred to as compound 2 in some literature) is a pyrazolo[1,5-a]pyrimidine-based inhibitor designed for high potency and selectivity against CSNK2. Strategic fluorination of its scaffold enhances its metabolic stability and oral bioavailability, making it a promising candidate for further preclinical and clinical development. This guide focuses on the in vitro characterization of this compound's inhibitory activity against its primary target, CSNK2A2.

Quantitative Data Summary

The inhibitory activity of this compound and its selectivity are critical parameters for its characterization. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Kinase Target(s) | Notes |

| IC50 | 29 µM | CLK1 | Indicates off-target activity. |

| Selectivity | High | CSNK2A1 and CSNK2A2 | Exhibited >97% occupancy against CSNK2A1/A2 in a panel of 192 kinases. |

| Pharmacokinetics | Half-life (t1/2) = 2.5 h; AUC = 10,100 h·nM | In vivo (murine model) | Demonstrates oral bioavailability. |

Experimental Protocol: In Vitro Kinase Assay

This section details a representative protocol for determining the in vitro inhibitory activity of this compound against CSNK2A2 using a luminescence-based ADP detection assay. The ADP-Glo™ Kinase Assay is a common method for such evaluations.[6][7][8][9][10]

Principle

The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal correlates with the kinase activity.[6][9]

Materials and Reagents

-

Recombinant human CSNK2A2 enzyme

-

Synthetic peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

-

Kinase Reaction Setup:

-

In a white assay plate, add 2.5 µL of the this compound dilution or DMSO (for control wells).

-

Add 5 µL of a solution containing the CSNK2A2 enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CSNK2A2.

-

The final reaction volume is 10 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme or high concentration of inhibitor, 0% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by CSNK2A2 inhibition.

Experimental Workflow

Caption: Workflow for the this compound in vitro kinase assay.

Wnt Signaling Pathway

CSNK2A2 plays a significant role in the canonical Wnt signaling pathway by phosphorylating β-catenin, which can prevent its degradation and lead to its accumulation and subsequent translocation to the nucleus to activate Wnt target genes.[1][11] Inhibition of CSNK2A2 is expected to decrease β-catenin stability and downregulate Wnt signaling.

Caption: Role of CSNK2A2 in the Wnt signaling pathway.

NF-κB Signaling Pathway

CSNK2A2 can also activate the NF-κB signaling pathway by phosphorylating various components, including the p65 subunit of NF-κB.[5] This leads to the nuclear translocation of NF-κB and the transcription of target genes involved in inflammation, cell survival, and proliferation. Inhibition of CSNK2A2 can therefore suppress NF-κB-mediated gene expression.[5]

Caption: Role of CSNK2A2 in the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the in vitro evaluation of this compound, a selective and orally bioavailable inhibitor of CSNK2A2. The detailed experimental protocol for the in vitro kinase assay, along with the summarized quantitative data and visual representations of the affected signaling pathways, offers a valuable resource for researchers in the field. The methodologies and information presented here can be adapted and expanded upon for further characterization of this compound and other novel CSNK2A2 inhibitors, ultimately contributing to the development of new therapeutic strategies for a range of diseases.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. CSNK2A2 General Information | Sino Biological [sinobiological.com]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. CSNK2A2 promotes hepatocellular carcinoma progression through activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. eastport.cz [eastport.cz]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. ulab360.com [ulab360.com]

- 10. ADP-Glo™ Kinase Assay [promega.com]

- 11. Casein kinase 2 Is activated and essential for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for the Investigation of CSNK2A1 Inhibition in Okur-Chung Neurodevelopmental Syndrome

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Csnk2A-IN-2" is not a recognized designation in publicly available scientific literature. This document provides a technical framework for the study of a hypothetical ATP-competitive inhibitor of CSNK2A1, herein referred to as this compound, for Okur-Chung Neurodevelopmental Syndrome (OCNDS). Data and protocols for existing CSNK2A1 inhibitors are used as representative examples.

Executive Summary

Okur-Chung Neurodevelopmental Syndrome (OCNDS) is a rare genetic disorder resulting from heterozygous mutations in the CSNK2A1 gene, which encodes the alpha catalytic subunit of protein kinase CK2 (formerly casein kinase 2). This serine/threonine kinase is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in the pathophysiology of OCNDS. This guide outlines a technical approach for the preclinical investigation of a hypothetical CSNK2A1 inhibitor, this compound, as a tool to dissect the molecular mechanisms of OCNDS and as a potential therapeutic avenue. We present quantitative data for known CSNK2A1 inhibitors, detailed experimental protocols for target engagement and validation, and conceptual diagrams of relevant signaling pathways and experimental workflows.

Pathophysiology of Okur-Chung Neurodevelopmental Syndrome

OCNDS is characterized by a range of symptoms including developmental delay, intellectual disability, speech and motor difficulties, and hypotonia. The syndrome is caused by mutations in the CSNK2A1 gene.[1] This gene produces the CK2α protein, a key component of the ubiquitously expressed and constitutively active protein kinase CK2. CK2 is a tetrameric enzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 phosphorylates hundreds of substrates, influencing crucial cellular functions such as cell cycle control, apoptosis, and circadian rhythms.[3] Mutations in CSNK2A1 associated with OCNDS can lead to a loss of function or altered substrate specificity of the CK2α subunit, disrupting normal cellular signaling and leading to the neurodevelopmental phenotypes observed in patients.[4]

Rationale for Targeting CSNK2A1 in OCNDS

The central role of CSNK2A1 dysfunction in the etiology of OCNDS makes it a prime target for therapeutic intervention. A selective inhibitor of CSNK2A1, such as the hypothetical this compound, could serve two primary purposes:

-

As a research tool: To probe the specific downstream signaling pathways affected by OCNDS-causing mutations. By observing the cellular effects of CSNK2A1 inhibition, researchers can better understand the molecular basis of the syndrome.

-

As a potential therapeutic: For OCNDS variants that lead to a hyperactive or gain-of-function phenotype, a targeted inhibitor could normalize kinase activity. For loss-of-function mutations, while direct inhibition may seem counterintuitive, modulating the overall kinome network with a specific inhibitor could potentially rebalance signaling pathways and ameliorate disease phenotypes.

CSNK2A1 inhibitors are designed to block the enzyme's activity, typically by competing with ATP for binding to the catalytic site.[1] This prevents the transfer of phosphate groups to substrate proteins, thereby modulating downstream signaling.[1]

Quantitative Data for CSNK2A1 Inhibitors

To provide a reference for the desired potency and selectivity of a compound like this compound, the following table summarizes key quantitative data for the well-characterized CSNK2A1 inhibitor, CX-4945 (Silmitasertib).

| Inhibitor | Target | Potency (IC50) | Binding Affinity (Ki) | Selectivity Notes |

| CX-4945 (Silmitasertib) | CSNK2A1 | 1 nM | 0.38 nM | Highly selective; inhibited only 7 out of 238 kinases by >90% at a concentration of 500 nM.[5][6] |

| SGC-CK2-1 | CSNK2A1 | - | - | Demonstrates greater selectivity for CSNK2A1 over CX-4945 in cellular phosphoproteomic studies.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a novel CSNK2A1 inhibitor like this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CSNK2A1.

Materials:

-

Recombinant human CSNK2A1 holoenzyme

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

This compound (at various concentrations)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

P81 phosphocellulose paper (for radiometric assay)

Procedure (Radiometric):

-

Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and the desired concentration of this compound or DMSO vehicle control.

-

Initiate the reaction by adding recombinant CSNK2A1.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with endogenous CSNK2A1 in a cellular context.

Materials:

-

Cell line expressing CSNK2A1 (e.g., HEK293T, U2OS)

-

This compound (at various concentrations)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies specific for CSNK2A1 for Western blotting

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Harvest cells, wash with PBS, and resuspend in PBS.

-

Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

-

Analyze the amount of soluble CSNK2A1 in the supernatant by Western blotting using a specific antibody.

-

Quantify the band intensities and plot them against the temperature. A ligand-bound protein will exhibit increased thermal stability, resulting in a shift of the melting curve to higher temperatures.

Quantitative Phosphoproteomics

Objective: To identify the downstream substrates of CSNK2A1 that are affected by this compound treatment in cells.

Materials:

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media and reagents

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., 8M urea-based buffer)

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells in "heavy" and "light" SILAC media.

-

Treat one population of cells with this compound and the other with DMSO.

-

Lyse the cells, combine equal amounts of protein from the "heavy" and "light" samples.

-

Digest the protein mixture with trypsin.

-

Enrich for phosphopeptides using TiO₂ or Fe-IMAC chromatography.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Identify and quantify the relative abundance of phosphopeptides between the this compound-treated and control samples using specialized software (e.g., MaxQuant).

-

Downregulated phosphosites in the inhibitor-treated sample are potential downstream targets of CSNK2A1.

Mandatory Visualizations

CSNK2A1 Signaling Pathway in Neurodevelopment

Caption: Wnt/β-catenin signaling pathway and the role of CSNK2A1.

Experimental Workflow for this compound Characterization

References

- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Inhibition of Casein Kinase II by CX-4945, But Not Yes-associated protein (YAP) by Verteporfin, Enhances the Antitumor Efficacy of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Csnk2A-IN-2 and its Relation to Protein Kinase CK2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2: Structure and Function

The catalytic α subunits of CK2 possess a canonical kinase fold and are responsible for phosphorylating a wide range of protein substrates. A key characteristic of CK2 is its ability to utilize both ATP and GTP as phosphate donors.[5] The consensus phosphorylation motif for CK2 is typically a serine or threonine residue followed by a stretch of acidic amino acids (S/T-X-X-E/D). CK2 is considered a "master regulator" as it phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell growth and survival.

Role of CK2 in Key Signaling Pathways

Protein kinase CK2 is a critical node in several major signaling networks that are frequently dysregulated in cancer and other diseases. Its constitutive activity allows it to potentiate and sustain pro-survival and proliferative signals.

PI3K/AKT/mTOR Pathway

CK2 positively regulates the PI3K/AKT/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival. CK2 can directly phosphorylate and activate AKT, a key kinase in this pathway. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which is a negative regulator of the PI3K/AKT pathway.

NF-κB Signaling

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. CK2 can enhance NF-κB signaling at multiple levels. It can phosphorylate IκB, the inhibitor of NF-κB, promoting its degradation and the subsequent release and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65/RelA subunit of NF-κB, enhancing its transcriptional activity.

JAK/STAT Pathway

The JAK/STAT pathway is essential for cytokine signaling and plays a key role in immunity and hematopoiesis. CK2 has been shown to phosphorylate and potentiate the activity of both JAK and STAT proteins, thereby amplifying cytokine-mediated signals that can contribute to cell proliferation and survival.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. CK2 can phosphorylate key components of this pathway, including β-catenin itself, promoting its stabilization and nuclear accumulation, which leads to the activation of Wnt target genes involved in cell proliferation and differentiation.

Quantitative Data on CK2 Inhibitors

The following tables summarize key quantitative data for well-characterized protein kinase CK2 inhibitors. This information is crucial for designing and interpreting experiments aimed at studying CK2 function.

Table 1: In Vitro Potency of Selected CK2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| CX-4945 | CSNK2A1 | 1 | Not Reported | Recombinant human CK2, substrate peptide, [γ-³³P]ATP |

| CSNK2A2 | 1 | Not Reported | Recombinant human CK2, substrate peptide, [γ-³³P]ATP | |

| SGC-CK2-1 | CSNK2A | 6 | Not Reported | Recombinant human CK2α, substrate peptide, ATP |

| TBB | CSNK2 | 400 | 120 | Recombinant human CK2, substrate peptide, ATP |

| DMAT | CSNK2 | 140 | 60 | Recombinant human CK2, substrate peptide, ATP |

Data for CX-4945 is from Siddiqui-Jain et al., 2010. Data for other inhibitors is from various public sources.

Table 2: Kinase Selectivity Profile of CX-4945

| Kinase | % Inhibition at 500 nM |

| CSNK2A1 | >99 |

| CSNK2A2 | >99 |

| FLT3 | 98 |

| PIM1 | 95 |

| DYRK1A | 93 |

| HIPK2 | 92 |

| PIM2 | 91 |

CX-4945 was tested against a panel of 238 kinases. Only kinases with >90% inhibition are shown. Data from Siddiqui-Jain et al., 2010.

Table 3: Cellular Activity of Selected CK2 Inhibitors

| Inhibitor | Cell Line | Assay | Endpoint | EC50 / IC50 |

| CX-4945 | U2OS | Immunoblot | Phospho-substrate reduction | ~1 µM |

| SGC-CK2-1 | HEK293 | NanoBRET | Target Engagement | 8 nM (CSNK2A) |

| CX-4945 | HEK293 | NanoBRET | Target Engagement | 45 nM (CSNK2A') |

Data compiled from various published studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between inhibitors and protein kinase CK2.

Biochemical Kinase Assay (Radiometric)

This assay measures the direct inhibition of CK2 enzymatic activity in a cell-free system.

Materials:

-

Recombinant human protein kinase CK2 (catalytic subunit or holoenzyme)

-

CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP

-

Inhibitor compound (e.g., Csnk2A-IN-2) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CK2 enzyme, and the specific substrate peptide.

-

Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to bind to CK2 within living cells.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc-CSNK2A1 or NanoLuc-CSNK2A2 fusion protein

-

Fluorescently labeled CK2 tracer

-

Inhibitor compound

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE HD)

-

NanoBRET Nano-Glo Substrate and Luciferase Detection System

-

Plate reader capable of measuring luminescence and BRET signals

Procedure:

-

Transfect HEK293 cells with the NanoLuc-CSNK2A fusion construct.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

-

Dispense the cell suspension into a white 96-well plate.

-

Add the fluorescent tracer to all wells.

-

Add varying concentrations of the inhibitor (or DMSO control) to the wells.

-

Add the NanoBRET Nano-Glo Substrate to initiate the reaction.

-

Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader.

-

Calculate the BRET ratio and determine the IC50 value for target engagement.

Western Blot Analysis of CK2 Substrate Phosphorylation

This method assesses the effect of a CK2 inhibitor on the phosphorylation of endogenous CK2 substrates in cultured cells.

Materials:

-

Cultured cells (e.g., U2OS, HeLa)

-

CK2 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against a known phosphorylated CK2 substrate (e.g., phospho-p65 Ser529) and the total protein.

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the CK2 inhibitor for a specified time (e.g., 1-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Visualizations

Signaling Pathways Involving Protein Kinase CK2

Caption: Major signaling pathways regulated by Protein Kinase CK2.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for a radiometric biochemical kinase assay.

Logical Relationship of CK2 Inhibition and Cellular Outcomes

Caption: Logical flow from CK2 inhibition to cellular effects.

References

- 1. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]

- 5. Frontiers | Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Csnk2A-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk2A-IN-2 is a potent and selective inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine protein kinase that is a critical regulator of numerous cellular processes.[1][2][3] Dysregulation of CSNK2A1 activity is implicated in various diseases, particularly cancer, where it contributes to cell growth, proliferation, and survival.[4][5] This document provides detailed experimental protocols for the application of this compound, with a focus on its well-characterized analogue CX-4945 (also known as Silmitasertib), in a cell culture setting.

CX-4945 is an orally bioavailable, ATP-competitive inhibitor of CK2 with a high degree of selectivity and potency, exhibiting an IC50 of 1 nM for CK2α.[5][6] These protocols are designed to assist researchers in evaluating the cellular effects of CSNK2A1 inhibition.

Mechanism of Action and Signaling Pathways

CSNK2A1 is a key component of several oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[7] By inhibiting CSNK2A1, this compound can disrupt these pathways, leading to downstream effects such as the induction of apoptosis and cell cycle arrest.[8][9] A primary mechanism of action involves the inhibition of Akt phosphorylation at serine 129, a site directly phosphorylated by CK2.[9]

Figure 1: Simplified signaling pathway of CSNK2A1 and its inhibition.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of CX-4945 in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of CX-4945 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |

| HeLa | Cervical Cancer | ~0.7 | 48h | [4] |

| MDA-MB-231 | Breast Cancer | ~0.9 (for p-S129 Akt) | Not Specified | [4] |

| CLL | Chronic Lymphocytic Leukemia | < 1 | Not Specified | [7] |

| Jurkat | T-cell Leukemia | 0.1 (intracellular) | Not Specified | [9] |

| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Varies (1.7 to 7.9-fold decrease with cisplatin) | 72h | [10] |

Table 2: Effective Concentrations of CX-4945 for Various Cellular Effects

| Cell Line | Effect | Concentration (µM) | Duration | Reference |

| TFK-1, SSP-25 | Apoptosis, G2 Cell Cycle Arrest | 15 | 48h | [8] |

| MDA-MB-231 | Increased SALL2 protein levels | 15-40 | 2-6h | [6] |

| MCF-7 | Inhibition of cell proliferation | 2.5, 5, 10 | 72h | [6] |

| HeLa | PARP-1 degradation | 5-10 | 24-48h | [4] |

| U-87 | Reduced p-CK2 levels, decreased cell viability | 10, 15 | 24h | [11][12] |

| HuCCT-1 | Growth inhibition | 10, 20 | Not Specified | [13] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Figure 2: Workflow for a cell viability assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear or white-walled plates

-

This compound (e.g., CX-4945) stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Alamar Blue®)

-

Multimode plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[8][14]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-